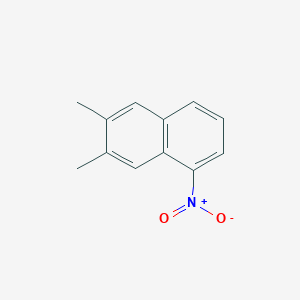

6,7-Dimethyl-1-nitronaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,7-Dimethyl-1-nitronaphthalene is an organic compound belonging to the class of nitronaphthalenes It is characterized by the presence of two methyl groups at the 6th and 7th positions and a nitro group at the 1st position on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1-nitronaphthalene typically involves the nitration of 6,7-dimethylnaphthalene. The nitration process is an electrophilic aromatic substitution reaction where a nitronium ion (NO2+) is introduced to the aromatic ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as sulfated zirconia can enhance the selectivity and efficiency of the nitration process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: H2 with Pd/C, NaBH4 in ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6,7-Dimethyl-1-Nitronaphthalin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird zur Herstellung von fortschrittlichen Materialien wie Polyurethanen und anderen Polymeren verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 6,7-Dimethyl-1-Nitronaphthalin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Wegen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren können. Dies kann zur Bildung von Addukten mit Proteinen und DNA führen und die Zellfunktionen beeinflussen . Die Reaktivität der Verbindung wird durch das Vorhandensein der Methylgruppen beeinflusst, die ihre elektronischen Eigenschaften und Reaktivität beeinflussen können.

Ähnliche Verbindungen:

1-Nitronaphthalin: Ihm fehlen die Methylgruppen, wodurch es in bestimmten Reaktionen weniger sterisch behindert und möglicherweise reaktiver ist.

6,7-Difluor-1-Nitronaphthalin: Enthält anstelle von Methylgruppen Fluoratome, die seine chemischen Eigenschaften und Reaktivität deutlich verändern können.

2,3-Dimethyl-1-Nitronaphthalin: Ähnlich in der Struktur, aber mit Methylgruppen an verschiedenen Positionen, was seine Reaktivität und Anwendungen beeinflusst.

Einzigartigkeit: 6,7-Dimethyl-1-Nitronaphthalin ist aufgrund der spezifischen Positionierung der Methylgruppen einzigartig, die seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen können. Dies macht es zu einer wertvollen Verbindung für bestimmte Anwendungen in der organischen Synthese und Materialwissenschaft.

Wirkmechanismus

The mechanism of action of 6,7-Dimethyl-1-nitronaphthalene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. This can lead to the formation of adducts with proteins and DNA, affecting cellular functions . The compound’s reactivity is influenced by the presence of the methyl groups, which can affect its electronic properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

1-Nitronaphthalene: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.

6,7-Difluoro-1-nitronaphthalene: Contains fluorine atoms instead of methyl groups, which can significantly alter its chemical properties and reactivity.

2,3-Dimethyl-1-nitronaphthalene: Similar in structure but with methyl groups at different positions, affecting its reactivity and applications.

Uniqueness: 6,7-Dimethyl-1-nitronaphthalene is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and material science.

Eigenschaften

CAS-Nummer |

24055-47-8 |

|---|---|

Molekularformel |

C12H11NO2 |

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

6,7-dimethyl-1-nitronaphthalene |

InChI |

InChI=1S/C12H11NO2/c1-8-6-10-4-3-5-12(13(14)15)11(10)7-9(8)2/h3-7H,1-2H3 |

InChI-Schlüssel |

MMSHZTSNVZLZSK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1C)C(=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Imidazo[1,2-A]pyridin-7-YL)morpholine](/img/structure/B11898778.png)

![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)

![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)

![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)